molecular formula C14H18N2O2 B5451536 1-acetyl-N-phenylpiperidine-4-carboxamide

1-acetyl-N-phenylpiperidine-4-carboxamide

Cat. No.: B5451536
M. Wt: 246.30 g/mol
InChI Key: SYCASPMJOTYRHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-phenylpiperidine-4-carboxamide typically involves the acylation of N-phenylpiperidine-4-carboxamide. One common method is the reaction of N-phenylpiperidine-4-carboxamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-acetyl-N-phenylpiperidine-4-carboxamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetylpiperidine-4-carboxamide
  • N-phenylpiperidine-4-carboxamide
  • 1-acetyl-N-methylpiperidine-4-carboxamide

Uniqueness

1-acetyl-N-phenylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain biological assays .

Properties

IUPAC Name

1-acetyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)16-9-7-12(8-10-16)14(18)15-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCASPMJOTYRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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